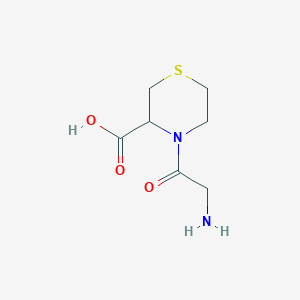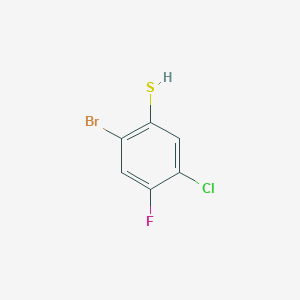
2-Bromo-5-chloro-4-fluorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chloro-4-fluorothiophenol is a halogenated thiophenol derivative with the molecular formula C6H3BrClFS. It is known for its unique combination of bromine, chlorine, and fluorine substituents on the thiophenol ring, which imparts distinct chemical properties and reactivity. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the sequential halogenation of thiophenol using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-chloro-4-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can undergo reduction to form thiolates or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of various substituted thiophenol derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of thiolates or reduced thiophenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chloro-4-fluorothiophenol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chloro-4-fluorothiophenol involves its interaction with molecular targets through its halogen and thiol groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The halogen atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-chlorophenol
Uniqueness
2-Bromo-5-chloro-4-fluorothiophenol is unique due to the presence of three different halogen atoms on the thiophenol ring, which imparts distinct reactivity and chemical properties. This combination of halogens is less common compared to other halogenated thiophenols, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H3BrClFS |
|---|---|
Molekulargewicht |
241.51 g/mol |
IUPAC-Name |
2-bromo-5-chloro-4-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |
InChI-Schlüssel |
MUJFZOXAMLHQSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)S)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


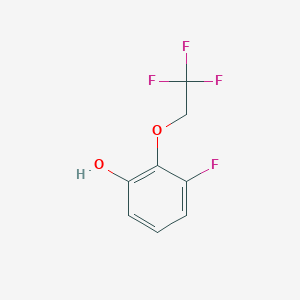


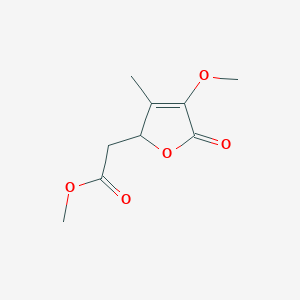
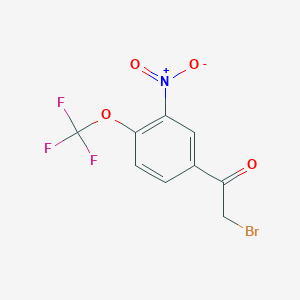



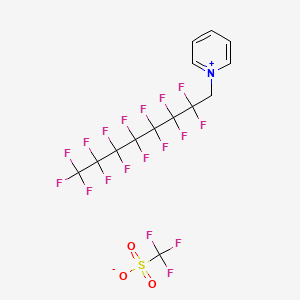
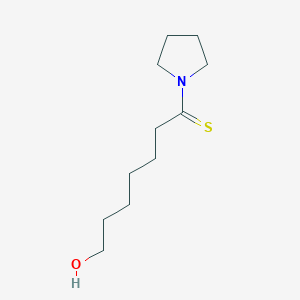
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
